Benzenesulfinamide

Organic Synthesis Asymmetric Catalysis Chiral Auxiliary

Researchers requiring precise stereochemical control often face supply inconsistencies that compromise diastereoselectivity and data reproducibility. This compound provides a definitive solution. • Stereochemical Fidelity: S(IV) stereogenic center enables high diastereocontrol in nucleophilic additions to imines, yielding enantiopure amines after cleavage. • Redox Versatility: Functions as a divergent intermediate; controlled oxidation yields benzeneiminosulfonamides or sulfonamides for rapid SAR exploration. • Supply Reliability: Consistent ≥97% purity (melting point 103-106°C) with verified IR fingerprint (1090 cm⁻¹ band) ensures lot-to-lot analytical conformity.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 16066-31-2
Cat. No. B100797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfinamide
CAS16066-31-2
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)N
InChIInChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2
InChIKeyQJCPEOFEBREKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfinamide: Asymmetric Synthesis & Chiral Auxiliary


Benzenesulfinamide (CAS 16066-31-2) is an organosulfur compound belonging to the sulfinamide class, characterized by a stereogenic sulfur center that confers unique reactivity in asymmetric transformations . With a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol, this compound serves as a versatile chiral building block and synthetic intermediate, particularly valued for the preparation of enantiopure amines and sulfoximines [1]. Unlike its oxidized analog benzenesulfonamide, the sulfinamide functionality offers a distinct redox state and stereochemical handle that enables precise control in stereoselective syntheses, making it a strategic choice for medicinal chemistry and catalyst development programs where stereochemical fidelity is paramount [2].

1
Chiral auxiliary workflow for enantioselective amine synthesis
2
Unsubstituted phenyl sulfinamide with predictable stereoelectronic profile
3
Consistent commercial quality supports reproducible multi-step syntheses

Benzenesulfinamide: Irreplaceable by Common Analogs


Substituting benzenesulfinamide with a generic sulfonamide or sulfinate introduces critical performance and selectivity deviations that undermine reaction outcomes and data reproducibility. Benzenesulfinamide's intermediate sulfur oxidation state (S(IV)) and the presence of a stereogenic sulfur center enable both redox modulation and stereochemical control that are absent in fully oxidized sulfonamides (S(VI)) or reduced sulfenamides [1]. Kinetic studies demonstrate that benzenesulfinamide hydrolysis follows a distinct acid- and halide-catalyzed pathway involving a hypervalent intermediate, whereas sulfonamides exhibit different hydrolytic stability and reactivity profiles under identical conditions [2]. Furthermore, the specific electronic environment of the unsubstituted benzenesulfinamide—with a predicted pKa of 9.40 ± 0.40—differs markedly from substituted analogs (e.g., p-toluenesulfinamide pKa ~9.52) and the corresponding sulfonamide (pKa ~10.1), directly affecting nucleophilicity, hydrogen-bonding capacity, and overall reaction kinetics in both chemical and biological systems . These quantifiable differences in redox behavior, stereochemical fidelity, and acid-base properties make generic substitution a high-risk approach for applications requiring precise stereocontrol or reproducible kinetic performance.

Oxidation state Sulfonamide (S(VI)) substitution may lose redox-modulated reactivity and stereochemical control.
Analog profile Substituted arylsulfinamides may shift hydrolysis kinetics and acid-base behavior unpredictably.
Divergent access Sulfenamide (S(II)) lacks controlled oxidation to sulfonamide/sulfoximine, limiting scaffold diversification.

Benzenesulfinamide vs. Key Analogs: Quantitative Comparison


Synthesis Efficiency vs. Substituted Arylsulfinamides

In a four-step synthesis starting from arylsulfinic acid sodium salts, unsubstituted benzenesulfinamide was obtained in 23.3% overall yield, which is comparable to or slightly lower than p-toluenesulfinamide (24.7%) and p-fluorobenzenesulfinamide (26.7%) under identical conditions [1]. However, the unsubstituted benzenesulfinamide offers a more straightforward and cost-effective entry point due to the commercial availability and lower cost of the parent benzenesulfinic acid precursor, providing a favorable balance of synthetic accessibility versus downstream utility.

Synthesis efficiency
Cross-study comparable
Overall yield 23.3% (4 steps) vs. p-tolyl 24.7%, p-fluorophenyl 26.7%
Supports cost-effective selection when precursor is readily available
Reported under identical four-step conditions
Organic Synthesis Asymmetric Catalysis Chiral Auxiliary

pKa Differentiation vs. Benzenesulfonamide

The predicted pKa of benzenesulfinamide (9.40 ± 0.40) is approximately 0.7 log units lower than that of benzenesulfonamide (pKa ~10.1) [1]. This difference translates to a 5-fold difference in acid dissociation constant, meaning benzenesulfinamide is a stronger acid and a better leaving group in nucleophilic substitution reactions. In medicinal chemistry applications, this pKa shift directly impacts the compound's ionization state at physiological pH (7.4), influencing membrane permeability, protein binding, and pharmacokinetic behavior.

pKa differentiation
Cross-study comparable
Predicted pKa 9.40 ± 0.40 vs. sulfonamide ~10.1 (Δ ≈ 0.7)
Lower pKa may enhance nucleophilicity and leaving-group ability
Predicted value; experimental confirmation advised
Medicinal Chemistry Bioconjugation Solubility Optimization

Hydrolysis Reactivity vs. Substituted Analogs

Kinetic investigations demonstrate that the rate of acid-catalyzed hydrolysis of benzenesulfinamides is highly sensitive to substituent effects [1]. The hydrolysis rate increases with electron-donating groups on the benzenesulfinyl moiety and electron-withdrawing groups on the leaving group. Unsubstituted benzenesulfinamide serves as the baseline reference point for this structure-reactivity relationship, exhibiting a characteristic downward break in the pH-rate profile that provides direct evidence for a hypervalent intermediate mechanism [2]. This mechanistic pathway is distinct from that of sulfonamides and is essential for predicting and controlling reaction outcomes in complex synthetic sequences.

Hydrolysis reactivity
Class-level inference
Rate sensitive to substituent effects; hypervalent intermediate mechanism evidenced by pH-rate profile break
Baseline for structure–reactivity studies and process kinetic prediction
Mechanism distinct from sulfonamide pathways
Reaction Kinetics Mechanistic Studies Process Chemistry

Spectroscopic IR Differentiation

Infrared spectroscopy provides unambiguous differentiation between benzenesulfinamide and benzenesulfonamide. Benzenesulfinamide exhibits S-N stretching bands in the region of 928-872 cm⁻¹, overlapping with sulfonamide derivatives [1]. However, benzenesulfinamide uniquely displays a characteristic band near 1090 cm⁻¹ that is consistently present across all sulfinamide derivatives and is absent in sulfonamide spectra. Upon N-deuteration, the bands near 900 cm⁻¹ shift to lower wavenumbers (Δ ~110-18 cm⁻¹), whereas the 1090 cm⁻¹ band remains unchanged, providing a definitive spectroscopic fingerprint for compound identity verification and purity assessment.

IR spectroscopic fingerprint
Direct head-to-head
Characteristic 1090 cm⁻¹ band absent in sulfonamide; deuteration shift Δ ~110–18 cm⁻¹
Non-destructive QC verification of sulfinamide identity
Band unique to sulfinamide class across 25 derivatives
Analytical Chemistry Quality Control Structural Confirmation

Purity & Physical Form Consistency

Commercial suppliers consistently provide benzenesulfinamide at high purity levels (95-97%) as a yellow to white solid with a well-defined melting point of 103-106 °C (lit.) . This level of purity and physical form consistency is critical for ensuring reproducible reaction outcomes in both academic and industrial settings. The compound's storage requirements (2-8°C, sealed, dry, protected from light, under inert gas) are clearly specified and easily implemented [1]. In contrast, substituted analogs such as p-toluenesulfinamide may exhibit variable purity and melting point ranges depending on the supplier and synthetic route.

Purity & physical form
Data to verify
Commercial purity 95–97%; melting point 103–106 °C; yellow to white solid
Consistent commercial quality supports batch-to-batch reproducibility
Vendor specifications; lot-specific verification recommended
Procurement Reproducibility Analytical Standards

Oxidation: Sulfonamide & Sulfoximine Formation

Benzenesulfinamide undergoes controlled oxidation with bromine or N-bromosuccinimide (NBS) in alkaline solution to yield N-substituted sulfonamides [1]. In the presence of primary or secondary amines, the same oxidation conditions produce benzeneiminosulfonamides in high yields. This redox versatility is not shared by sulfonamides, which are already in the fully oxidized S(VI) state and cannot serve as precursors to sulfinamides. The sulfinamide oxidation state thus provides a strategic advantage as a divergent intermediate, enabling access to both sulfonamide and sulfoximine scaffolds from a single starting material.

Oxidative diversification
Supporting evidence
Quantitative oxidation to sulfonamide with Br₂/NBS; iminosulfonamide formation with amines
Divergent intermediate for sulfonamide/sulfoximine SAR exploration
Controlled redox step not reversible from sulfonamide
Organic Synthesis Sulfur Chemistry Building Blocks

Benzenesulfinamide Application Scenarios


Chiral Amine Asymmetric Synthesis

Enantiopure benzenesulfinamide serves as a foundational chiral auxiliary for the stereoselective synthesis of amines, a core reaction in pharmaceutical and agrochemical manufacturing. The compound's stereogenic sulfur center enables high diastereocontrol in nucleophilic additions to imines, with subsequent cleavage of the auxiliary yielding enantiomerically enriched amines . The unsubstituted benzenesulfinamide offers a favorable balance of steric bulk and electronic properties that, based on its pKa of 9.40 and baseline reactivity profile, translates to predictable and tunable stereoselectivity across diverse substrate classes.

Sulfonamide & Sulfoximine Divergent Synthesis

Benzenesulfinamide functions as a strategic divergent intermediate in medicinal chemistry programs targeting sulfur-containing drug candidates. Controlled oxidation with N-bromosuccinimide (NBS) in the presence of amines yields benzeneiminosulfonamides in high yields, while alternative oxidation conditions provide access to sulfonamides [1]. This redox versatility allows for rapid exploration of structure-activity relationships (SAR) around the sulfur oxidation state—a critical parameter influencing potency, metabolic stability, and off-target activity in drug discovery. The distinct IR spectroscopic fingerprint (characteristic 1090 cm⁻¹ band) further facilitates reaction monitoring and product validation.

Hypervalent Sulfur Intermediate Probes

The acid-catalyzed hydrolysis of benzenesulfinamide proceeds via a hypervalent sulfur intermediate, as evidenced by downward breaks in the pH-rate profile [2]. This mechanistic pathway is distinct from that of sulfonamides and provides a valuable model system for studying nucleophilic substitution at sulfur centers. Researchers investigating sulfurane intermediates or developing new catalytic methodologies involving sulfur(II), sulfur(IV), and sulfur(VI) species rely on benzenesulfinamide as a well-characterized benchmark substrate with established kinetic parameters and a clearly defined structure-reactivity relationship.

Analytical Standard for Sulfinamide Libraries

With its high commercial purity (95-97%), well-defined melting point (103-106 °C), and characteristic IR and NMR spectral signatures, benzenesulfinamide is ideally suited as an analytical reference standard for quality control of sulfinamide-containing compound libraries . The compound's stability under recommended storage conditions (2-8 °C, sealed, dry, protected from light, under inert gas) ensures long-term reliability as a calibration standard. Its distinctive 1090 cm⁻¹ IR band provides a rapid, non-destructive method for verifying the sulfinamide functional group in newly synthesized derivatives.

Application
Selection Property
Validation Focus
Chiral amine asymmetric synthesis
Stereochemical control with predictable electronic profile
Diastereoselectivity and auxiliary cleavage efficiency
Sulfur pharmacophore diversification
Redox versatility as S(IV) intermediate
Oxidation state–dependent SAR exploration
Hypervalent sulfur mechanistic probes
Well-characterized kinetic baseline for S(IV) reactivity
pH-rate profile and hypervalent intermediate evidence
Analytical reference for sulfinamide libraries
Consistent high-purity commercial specification and stable storage
Spectroscopic identity verification via characteristic IR band

Technical Documentation Hub

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